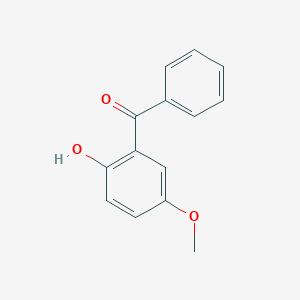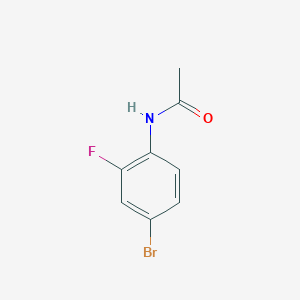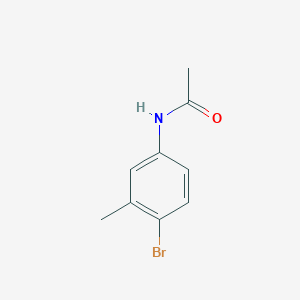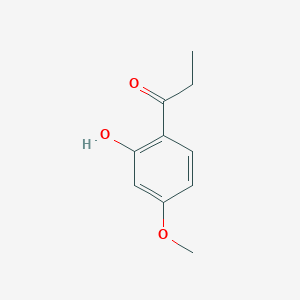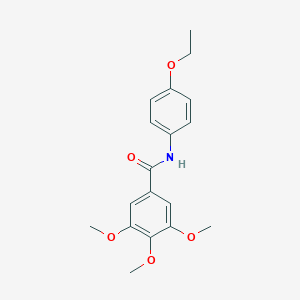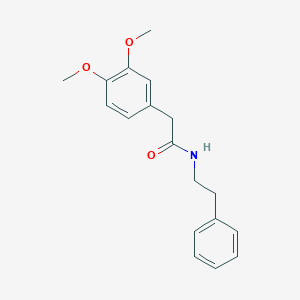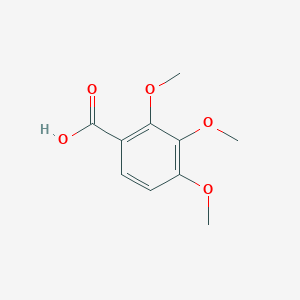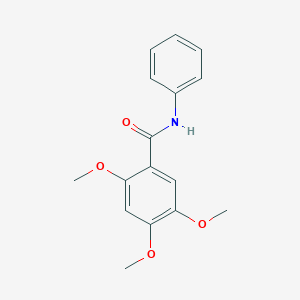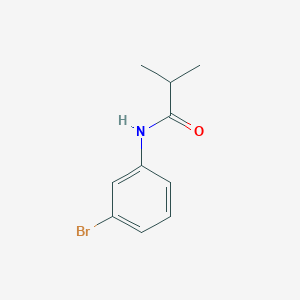
N-(3-溴苯基)-2-甲基丙酰胺
描述
“N-(3-bromophenyl)-2-methylpropanamide” is a compound that contains a bromophenyl group, a methylpropanamide group, and an amide linkage. The bromophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The methylpropanamide group consists of a three-carbon chain with a methyl group (-CH3) at one end and an amide group (-CONH2) at the other .
Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)-2-methylpropanamide” would likely show the bromophenyl group, the methylpropanamide group, and the amide linkage. The bromine atom on the phenyl ring would be expected to be electron-withdrawing, which could affect the reactivity of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving “N-(3-bromophenyl)-2-methylpropanamide” are not available, similar compounds are often involved in reactions such as cross-coupling reactions, catalysis, and others .
科学研究应用
1. Pharmacokinetic Study and Metabolite Identification
- Summary of Application : This study focuses on the pharmacokinetic characterization of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
- Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
2. Synthesis and Characterization of Monoisomeric Phthalocyanines
- Summary of Application : 3-(3-Bromophenyl)propionic acid, a compound related to N-(3-bromophenyl)-2-methylpropanamide, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 3-(3-Bromophenyl)propionic acid in the synthesis process .
- Results : The results of the synthesis and characterization are not detailed in the source .
3. Anti-Fungal Activity
- Summary of Application : N-(3-Bromophenyl)-2-methylpropanamide derivatives have been synthesized and tested for their anti-fungal activity .
- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
- Results : The results of the anti-fungal activity tests are not detailed in the source .
4. Sustainable Isocyanide Synthesis
- Summary of Application : A more sustainable protocol for the synthesis of isocyanides has been described, which involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent . The product isocyanides were obtained in high to excellent yields in less than 5 minutes .
- Methods of Application : The reaction involves dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .
- Results : The product isocyanides were obtained in high to excellent yields in less than 5 minutes . The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods .
5. Synthesis of 3-Bromo-N-(3-Fluorophenyl)Benzenesulfonamide
- Summary of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . Sulfonamides have a wide range of biological applications in medicine and as pesticides .
- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
- Results : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
6. Synthesis of 2-18F-PD153035
- Summary of Application : 2-18F-PD153035 was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
- Results : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the major organs of accumulation .
7. Synthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine
- Summary of Application : 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18F− .
- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
- Results : The 2-18F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
8. Synthesis of Borinic Acid Derivatives
- Summary of Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
- Results : The results of the synthesis and characterization are not detailed in the source .
9. Synthesis of 3-Bromo-N-(3-Fluorophenyl)Benzenesulfonamide
- Summary of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . Sulfonamides have a wide range of biological applications in medicine and as pesticides .
- Methods of Application : The specific methods of application and experimental procedures are not detailed in the source .
- Results : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
未来方向
属性
IUPAC Name |
N-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBABBOSWOTEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361215 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-methylpropanamide | |
CAS RN |
39241-02-6 | |
| Record name | N-(3-bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



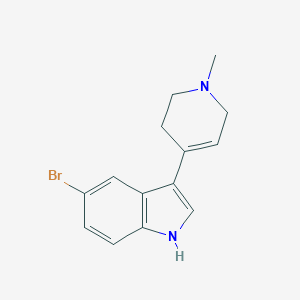
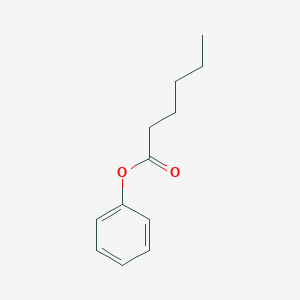
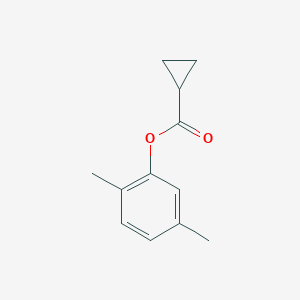
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
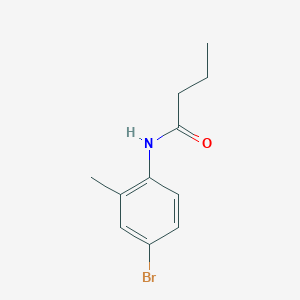
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
